EP4-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

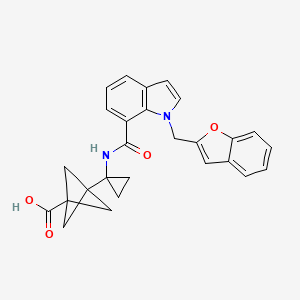

分子式 |

C27H24N2O4 |

|---|---|

分子量 |

440.5 g/mol |

IUPAC名 |

3-[1-[[1-(1-benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid |

InChI |

InChI=1S/C27H24N2O4/c30-23(28-27(9-10-27)26-14-25(15-26,16-26)24(31)32)20-6-3-5-17-8-11-29(22(17)20)13-19-12-18-4-1-2-7-21(18)33-19/h1-8,11-12H,9-10,13-16H2,(H,28,30)(H,31,32) |

InChIキー |

VXNXZITXYGATRA-UHFFFAOYSA-N |

正規SMILES |

C1CC1(C23CC(C2)(C3)C(=O)O)NC(=O)C4=CC=CC5=C4N(C=C5)CC6=CC7=CC=CC=C7O6 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of EP4 Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin (B15479496) E2 (PGE2) receptor EP4 is a G-protein coupled receptor that has emerged as a critical node in cancer progression. Overexpressed in a multitude of malignancies, the activation of EP4 by its ligand PGE2 triggers a cascade of signaling events that promote tumor cell proliferation, migration, invasion, and metastasis.[1][2][3] Furthermore, EP4 signaling within the tumor microenvironment orchestrates an immunosuppressive landscape, enabling tumors to evade immune surveillance.[4][5][6][7] Consequently, the development of selective EP4 antagonists, such as EP4-IN-1, represents a promising therapeutic strategy in oncology. This technical guide delineates the core mechanism of action of EP4 inhibitors in cancer cells, providing an in-depth overview of the signaling pathways, experimental validation, and quantitative data supporting their therapeutic rationale.

EP4 Signaling in Cancer Cells

The binding of PGE2 to the EP4 receptor initiates a conformational change that primarily activates the Gαs subunit of the heterotrimeric G protein. This event triggers a downstream signaling cascade with pleiotropic effects on cancer cell biology.

Canonical Gαs-cAMP-PKA Pathway

The primary signaling axis engaged by EP4 is the Gαs-cAMP-PKA pathway.[2][5][8] Activation of Gαs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate the expression of genes involved in cell proliferation and survival.[2][4]

Non-Canonical Signaling Pathways

Beyond the canonical cAMP-PKA axis, EP4 can also signal through other pathways that are crucial for cancer progression, including the PI3K/AKT and ERK pathways.[1][8]

-

PI3K/AKT Pathway : EP4 activation can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is a central regulator of cell survival, growth, and proliferation.[1][8] This can occur through G-protein-dependent or independent mechanisms, including the transactivation of receptor tyrosine kinases like EGFR.[2][9]

-

ERK Pathway : The Extracellular signal-regulated kinase (ERK) pathway, a key driver of cell migration and proliferation, can also be activated by EP4 signaling.[1][8] This can be mediated through β-arrestin-1 recruitment and subsequent c-Src activation.[10]

Mechanism of Action of this compound

This compound and other selective EP4 antagonists function as competitive inhibitors, binding to the EP4 receptor and preventing its activation by PGE2.[5] This blockade abrogates the downstream signaling cascades, leading to a multifaceted anti-cancer effect.

Direct Effects on Cancer Cells

By inhibiting EP4 signaling, this compound directly impacts cancer cell behavior:

-

Inhibition of Proliferation and Survival : Blockade of the cAMP-PKA and PI3K/AKT pathways leads to decreased cell proliferation and increased apoptosis.[1][8]

-

Reduction of Migration and Invasion : Inhibition of the ERK pathway and other pro-migratory signals curtails the ability of cancer cells to migrate and invade surrounding tissues.[1][10]

-

Suppression of Metastasis : By attenuating the key drivers of cell motility and invasion, EP4 antagonists have been shown to significantly reduce metastasis in preclinical models.[1][11][12]

Modulation of the Tumor Microenvironment

A critical aspect of the this compound mechanism of action is its ability to remodel the immunosuppressive tumor microenvironment.

-

Reversal of Immune Suppression : EP4 signaling on immune cells, such as T cells, natural killer (NK) cells, and macrophages, is predominantly immunosuppressive.[4][13][14] EP4 antagonists can reverse this effect by:

-

Enhancing the cytotoxic activity of NK cells and CD8+ T cells.[4][6]

-

Inhibiting the function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1][6]

-

Shifting the polarization of tumor-associated macrophages (TAMs) from an M2-like pro-tumor phenotype to an M1-like anti-tumor phenotype.[6]

-

Quantitative Data Summary

The efficacy of EP4 antagonists has been quantified in numerous preclinical studies. The following tables summarize key findings.

| EP4 Antagonist | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| RQ-15986 | Murine Mammary Tumor (66.1) | cAMP Assay | Intracellular cAMP levels | 2.1-fold increase with PGE2, significantly inhibited by RQ-15986 | [4] |

| RQ-15986 | Murine Mammary Tumor (410.4) | cAMP Assay | Intracellular cAMP levels | 1.8-fold increase with PGE2, inhibited by RQ-15986 | [4] |

| AH23848 | Murine Mammary Tumor (410.4) | Proliferation Assay | Cell Growth Inhibition | 8% to 24% inhibition at 0.1 to 3.0 µg/mL | [12] |

| AH6809 (EP1/EP2 antagonist) | Murine Mammary Tumor (410.4) | Proliferation Assay | Cell Growth Inhibition | 24% to 48% inhibition at 1.0 to 3.0 µg/mL | [12] |

| AH23848 | Murine Mammary Tumor (66.1) | In Vivo Metastasis | Lung Metastases | 37% reduction in lung colonies | [11] |

| EP4 shRNA | Murine Mammary Tumor (66.1) | In Vivo Metastasis | Lung Metastases | 58% reduction in lung colonization | [11] |

| L001 | Pancreatic Cancer (Pan02, BxPC-3) | CRE Reporter Assay | IC50 | 40.6 ± 14.8 nM | [15] |

Key Experimental Protocols

cAMP Measurement Assay

Objective: To quantify the effect of EP4 antagonists on PGE2-induced intracellular cAMP accumulation.

Methodology:

-

Cancer cells (e.g., murine mammary tumor 66.1 or 410.4 cells) are pretreated with an adenylyl cyclase inhibitor like indomethacin (B1671933) (1 µM) for 24 hours to reduce basal cAMP levels.[4]

-

Cells are then transferred to a medium containing a phosphodiesterase inhibitor such as IBMX (100 µM) to prevent cAMP degradation.[4]

-

Cells are stimulated with PGE2 (e.g., 5 µM) or an EP4-specific agonist in the presence or absence of varying concentrations of the EP4 antagonist (e.g., RQ-15986) for 15 minutes.[4]

-

Intracellular cAMP levels are then determined using a commercially available cAMP enzyme immunoassay kit according to the manufacturer's instructions.

In Vitro Cell Migration (Transwell) Assay

Objective: To assess the effect of EP4 antagonists on cancer cell migration.

Methodology:

-

Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate.

-

The lower chamber is filled with media containing a chemoattractant, such as PGE2.

-

Cancer cells, pre-treated with the EP4 antagonist or vehicle control, are seeded into the upper chamber in serum-free media.

-

The plate is incubated for a specified period (e.g., 24 hours) to allow for cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vivo Metastasis Model

Objective: To evaluate the effect of EP4 antagonists on tumor metastasis in a living organism.

Methodology:

-

Cancer cells (e.g., murine mammary tumor 66.1 cells) are pre-treated with a non-cytotoxic concentration of the EP4 antagonist (e.g., AH23848) or vehicle control.

-

The treated cells are injected intravenously into syngeneic mice (e.g., BALB/cByJ).

-

After a set period (e.g., 2-3 weeks), the mice are euthanized, and their lungs are harvested.

-

The lungs are fixed, and the number of metastatic tumor colonies on the lung surface is counted.

-

For spontaneous metastasis models, tumor cells are implanted into the mammary gland, and the primary tumor is allowed to grow. The EP4 antagonist is administered orally. After a defined period, the primary tumor is resected, and the mice are monitored for the development of lung metastases.[4]

Conclusion

The inhibition of the EP4 receptor presents a compelling strategy for cancer therapy. By directly targeting the pro-tumorigenic signaling within cancer cells and concurrently reversing the immunosuppressive tumor microenvironment, EP4 antagonists like this compound offer a dual mechanism of action. The robust preclinical data, supported by detailed experimental validation, underscores the therapeutic potential of this approach. Further clinical investigation of EP4 inhibitors, both as monotherapies and in combination with other anti-cancer agents, is warranted to translate these promising preclinical findings into effective treatments for patients.

References

- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? | Semantic Scholar [semanticscholar.org]

- 4. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 6. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells [ideas.repec.org]

- 14. mdpi.com [mdpi.com]

- 15. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

EP4-IN-1 and its impact on prostaglandin E2 signaling

An In-depth Technical Guide to EP4-IN-1 and its Impact on Prostaglandin (B15479496) E2 Signaling

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid that plays a critical role in a wide array of physiological and pathophysiological processes, including inflammation, pain, cancer progression, and immune modulation.[1] It exerts its diverse effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[2][3] Among these, the EP4 receptor has garnered significant attention as a therapeutic target due to its widespread expression and crucial involvement in mediating the immunosuppressive and pro-tumorigenic effects of PGE2.[4][5]

The EP4 receptor, upon activation by PGE2, primarily couples to the Gsα subunit, leading to the activation of adenylyl cyclase, a surge in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[6][7] However, emerging evidence reveals a more complex signaling network, with the EP4 receptor also capable of coupling to Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin pathways, thereby initiating a broad spectrum of cellular responses.[4][6][8]

The development of selective EP4 receptor antagonists represents a promising therapeutic strategy to counteract the detrimental effects of PGE2 signaling in various diseases, particularly cancer and chronic inflammatory conditions.[1][5] These antagonists function by directly blocking the binding of PGE2 to the EP4 receptor, thus inhibiting its downstream signaling cascades.[1]

This technical guide provides an in-depth overview of the impact of EP4 antagonism on PGE2 signaling. As "this compound" is not a widely documented specific molecule in scientific literature, this document will utilize data from a well-characterized, representative antagonist, EP4 Receptor Antagonist 1 (Cayman Chemical, CAS: 2287259-07-6), to illustrate the core principles, experimental validation, and therapeutic potential of this class of inhibitors.

The Prostaglandin E2 - EP4 Signaling Axis

The binding of PGE2 to the EP4 receptor initiates a cascade of intracellular events through multiple distinct signaling pathways. This signaling diversity allows for fine-tuned regulation of cellular functions in response to varying physiological contexts.

Canonical Gs-Coupled Pathway: The most well-established pathway involves the coupling of the EP4 receptor to the stimulatory G protein, Gs.[2][6] This interaction activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), to modulate gene expression related to inflammation and cell survival.[9]

Non-Canonical Signaling Pathways: Beyond the canonical Gs pathway, EP4 signaling is multifaceted:

-

Gαi Coupling: The EP4 receptor can also couple to the inhibitory G protein, Gαi, which antagonizes adenylyl cyclase activity, leading to a decrease in cAMP production.[6][8] This dual coupling to both Gs and Gi allows for a highly regulated, and sometimes transient, cAMP response.[2]

-

PI3K/Akt Pathway: EP4 activation can trigger the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[4][7][10] This pathway can be activated independently of cAMP.

-

β-Arrestin Pathway: Upon agonist binding, the EP4 receptor can be phosphorylated, leading to the recruitment of β-arrestin 1.[11] This not only mediates receptor desensitization and internalization but also serves as a scaffold for other signaling molecules, such as the tyrosine kinase c-Src, to promote cell migration.[6][11]

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ca01.primo.exlibrisgroup.com [ca01.primo.exlibrisgroup.com]

- 7. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 facilitates subcellular translocation of the EP4 receptor in neuroectodermal NE-4C stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

A Technical Guide to the Discovery and Synthesis of Novel EP4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The E-type prostanoid receptor 4 (EP4) has emerged as a significant therapeutic target in drug discovery. As a G-protein coupled receptor (GPCR) for prostaglandin (B15479496) E2 (PGE2), EP4 is instrumental in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] PGE2, derived from the arachidonic acid pathway, is a key mediator in the tumor microenvironment (TME), where it promotes immunosuppression, tumor growth, and metastasis.[3][4][5] Consequently, the development of selective EP4 receptor antagonists offers a targeted therapeutic strategy with the potential to overcome the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and to enhance cancer immunotherapies.[1][3][6] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel EP4 receptor antagonists.

The EP4 Receptor and Its Signaling Pathways

The EP4 receptor is a GPCR that, upon binding its endogenous ligand PGE2, activates several downstream signaling cascades. Understanding these pathways is critical for designing effective antagonists and cellular assays.

The primary signaling pathway involves the coupling of the EP4 receptor to the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[2][7] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets like the cAMP response element-binding protein (CREB), altering gene expression.[7][8]

However, the EP4 receptor's signaling is more complex. Evidence suggests it can also couple to other G proteins, such as Gi, or signal through G-protein-independent pathways involving β-arrestin.[9][10] These alternative pathways can activate other critical signaling molecules, including the PI3K/Akt and ERK pathways, which are involved in cell proliferation, survival, and migration.[8][11][12]

Therapeutic Rationale and Discovery Workflow

Blocking the PGE2-EP4 signaling pathway is a promising strategy for various diseases. In oncology, high levels of PGE2 in the TME suppress anti-tumor immunity by inhibiting Natural Killer (NK) cell function and promoting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[3][11][13] EP4 antagonists can reverse these effects, restoring anti-tumor immune responses and potentially synergizing with immune checkpoint inhibitors.[3][4] In inflammatory diseases like arthritis, EP4 mediates pain and inflammation, making its antagonism a targeted approach with potentially fewer side effects than broad-acting NSAIDs.[1][14]

The discovery of a novel EP4 antagonist follows a structured workflow, beginning with screening and progressing through rigorous preclinical and clinical evaluation.

Synthesis of Novel EP4 Antagonists

A diverse range of chemical scaffolds has been explored to develop potent and selective EP4 antagonists. A notable class includes indole-2-carboxamide derivatives.[4] The synthesis of these compounds often involves multi-step sequences. For example, a recently described series was synthesized starting from an indole (B1671886) core, followed by key steps such as N-alkylation and amide coupling to introduce diversity and optimize activity.[4]

Other research has focused on creating scalable and economically viable synthetic routes for clinical candidates. One such approach for a potent antagonist involved a seven-step sequence that was further optimized to a four-step process featuring two consecutive iron-catalyzed Friedel-Crafts substitutions, eliminating the need for chromatography and cryogenic conditions.[15][16] While specific synthetic protocols are proprietary, the general strategies emphasize efficiency, scalability, and the ability to generate analogs for structure-activity relationship (SAR) studies.

Experimental Protocols for Antagonist Evaluation

The characterization of novel EP4 antagonists requires a suite of in vitro and in vivo assays to determine potency, selectivity, and therapeutic efficacy.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of the antagonist for the EP4 receptor.

-

Methodology: A competitive binding assay is typically used. Cell membranes expressing the human EP4 receptor are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]PGE2) and varying concentrations of the unlabeled test compound (the antagonist). The amount of radioligand bound to the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Functional Antagonism Assays:

-

Objective: To measure the ability of the antagonist to inhibit PGE2-induced downstream signaling (functional potency, IC50).

-

Methodology (cAMP Accumulation): Cells engineered to express the EP4 receptor (e.g., HEK293 cells) are pre-incubated with the antagonist at various concentrations.[17] The cells are then stimulated with a fixed concentration of PGE2 to induce cAMP production. The intracellular cAMP levels are quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The antagonist's IC50 is the concentration that inhibits 50% of the PGE2-stimulated cAMP response.

-

Methodology (Calcium Flux): For receptors that can couple through Gq or Gi pathways, changes in intracellular calcium can be measured. Cells are loaded with a calcium-sensitive fluorescent dye. After incubation with the antagonist, the cells are stimulated with an agonist, and the resulting change in fluorescence is measured to determine the inhibitory effect of the compound. L001, a novel antagonist, was characterized using a calcium flux assay, demonstrating IC50 values in the low nanomolar range across multiple species.[18]

-

In Vivo Efficacy Models

-

Oncology Models:

-

Objective: To evaluate the anti-tumor efficacy of the EP4 antagonist, alone or in combination with other therapies.

-

Methodology (Syngeneic Tumor Models): A common model is the CT-26 colon carcinoma model in immunocompetent BALB/c mice.[4][19] Tumor cells are implanted subcutaneously. Once tumors are established, mice are treated with the EP4 antagonist (e.g., via oral gavage) and/or other agents like chemotherapy (e.g., capecitabine) or checkpoint inhibitors.[4] Tumor volume is measured regularly to determine the tumor growth inhibition (TGI). At the end of the study, tumors and immune cells can be analyzed to understand the mechanism of action.[13]

-

-

Inflammation and Pain Models:

-

Objective: To assess the anti-inflammatory and analgesic properties of the antagonist.

-

Methodology (Arthritis Models): Models such as collagen-induced arthritis (CIA) in mice are used.[20] Disease is induced, and animals are treated with the EP4 antagonist. Efficacy is assessed by monitoring clinical signs like paw swelling and by histological analysis of the joints to evaluate inflammation and cartilage damage.

-

Data Presentation: Comparative Analysis of EP4 Antagonists

The following tables summarize key quantitative data for several novel EP4 receptor antagonists from preclinical and clinical studies.

Table 1: In Vitro Activity of Selected EP4 Antagonists

| Compound | Scaffold Class | Human EP4 IC50 (nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| E7046 | Not specified | 13.5 | Highly selective over other EP receptors | [4] |

| Grapiprant | Piprant | Potent EP4 antagonist | Selective over other EP receptors | [14] |

| L001 | Carboxamido-benzoic acid | 1.47 | Highly potent and selective | [18] |

| Compound 36 | Indole-2-carboxamide | 1.3 | Highly selective over other EP receptors | [4] |

| ER-819762 | Not specified | ~12 | Selective for EP4; no agonism found for other GPCRs |[20] |

Table 2: In Vivo Efficacy of EP4 Antagonists in Preclinical Cancer Models

| Compound | Animal Model | Dose/Route | Key Finding | Reference |

|---|---|---|---|---|

| E7046 | CT-26 Colon Cancer (Mouse) | Oral | Showed potent antitumor efficacy and prolonged survival. | [4] |

| Compound 36 | CT-26 Colon Cancer (Mouse) | Oral | Inhibited tumor growth; combination with capecitabine (B1668275) resulted in up to 94.26% TGI. | [4][5] |

| L001 | Pancreatic Cancer (Mouse) | Oral | Significantly suppressed tumor metastasis alone and in combination with gemcitabine. | [4][18] |

| RQ-15986 | Breast Cancer Metastasis (Mouse) | Not specified | Inhibited metastasis by protecting NK cells from PGE2-mediated immunosuppression. |[17] |

Table 3: Clinical Development of EP4 Antagonists

| Compound | Phase of Development | Indication(s) | Key Findings/Status | Reference(s) |

|---|---|---|---|---|

| E7046 | Phase I | Advanced Solid Tumors | Manageable tolerability; stable disease observed in 23% of patients. Recommended Phase 2 dose ≤500 mg. | [21] |

| Vorbipiprant (CR6086) | Phase Ib/IIa | Refractory Metastatic Colorectal Cancer (MSS) | Combination with anti-PD-1 was well-tolerated; achieved a disease control rate (DCR) of 50%. | [22][23] |

| BMS-986310 (ONO-4578) | Phase I | Advanced/Metastatic Solid Tumors | In clinical trials to promote T-cell activation and myeloid cell differentiation. |[4] |

Structure-Activity Relationship (SAR) Studies

Lead optimization heavily relies on systematic SAR studies to improve a compound's potency, selectivity, and pharmacokinetic properties. For the indole-2-carboxamide series, researchers explored modifications at various positions of the core structure. For instance, introducing a specific stereochemistry ((S)-absolute configuration) at a side chain improved the functional activity against the EP4 receptor by approximately 10-fold compared to an achiral version of the compound.[4] This highlights the importance of stereochemistry in receptor binding and antagonist function.

Conclusion and Future Directions

The discovery and development of selective EP4 receptor antagonists represent a highly promising therapeutic avenue for a range of diseases, most notably cancer and inflammatory conditions.[1][24] The targeted nature of these agents allows for the modulation of PGE2-driven pathology while potentially avoiding the side effects associated with broader cyclooxygenase inhibition.[1] Preclinical studies have consistently demonstrated the potent anti-tumor and anti-inflammatory effects of these compounds.[4][14] Early clinical data for molecules like E7046 and Vorbipiprant are encouraging, showing manageable safety profiles and signs of clinical activity.[21][22]

Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of next-generation antagonists and further exploring their efficacy in combination therapies. The synergy observed between EP4 antagonists and immune checkpoint inhibitors or conventional chemotherapy in preclinical models suggests that such combinations could be a powerful strategy to overcome treatment resistance, particularly in immunologically "cold" tumors.[3][4][6] As our understanding of the nuanced roles of the EP4 signaling axis deepens, the clinical applications for its antagonists will undoubtedly continue to expand.

References

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]

- 7. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 11. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 12. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Scalable synthesis of a prostaglandin EP4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. AGC presents new EP4 antagonists | BioWorld [bioworld.com]

- 20. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

EP4-IN-1: A Technical Guide to its Function in Inflammation and Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) E2 (PGE2) is a pivotal lipid mediator that exerts a wide array of biological effects, particularly in the realms of inflammation and pain. Its actions are mediated through four distinct G-protein coupled receptors, designated EP1 through EP4. Among these, the EP4 receptor has emerged as a critical node in modulating inflammatory responses and nociceptive signaling, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of the EP4 receptor in inflammation and pain pathways and delineates the function of EP4-IN-1, a potent and selective antagonist of this receptor. While specific quantitative data for this compound is not extensively available in public literature, this document will leverage data from other well-characterized selective EP4 antagonists to illustrate the expected pharmacological profile and therapeutic potential of this class of molecules. Detailed experimental protocols for the evaluation of EP4 antagonists are also provided, alongside visualizations of key signaling pathways.

Introduction: The Prostaglandin E2-EP4 Receptor Axis

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and prostaglandin E synthases.[1] Its production is significantly upregulated at sites of inflammation and tissue injury. PGE2 orchestrates a complex and sometimes opposing set of cellular responses by binding to its four receptor subtypes, which are coupled to different intracellular signaling cascades.[1][2]

-

EP1 Receptor: Coupled to Gq, leading to increased intracellular calcium.

-

EP2 Receptor: Coupled to Gs, leading to increased cyclic AMP (cAMP).

-

EP3 Receptor: Primarily coupled to Gi, leading to decreased cAMP.

-

EP4 Receptor: Coupled to Gs, stimulating adenylyl cyclase and elevating intracellular cAMP levels.[1][3] It can also engage alternative pathways, including the PI3K/Akt pathway.[3]

The EP4 receptor is widely expressed on a variety of cells, including immune cells (macrophages, T cells, dendritic cells), neurons, and synovial cells, underscoring its importance in both the immune response and the nervous system.[4][5]

The Dichotomous Role of EP4 Signaling in Inflammation

The function of the EP4 receptor in inflammation is multifaceted, with evidence supporting both pro- and anti-inflammatory roles depending on the cellular context and the nature of the inflammatory stimulus.

2.1. Pro-inflammatory Actions:

In conditions like rheumatoid arthritis, EP4 receptor activation is largely considered pro-inflammatory. PGE2, acting through EP4, can promote the differentiation of Th1 and the expansion of Th17 cells, two key T-cell subsets that drive autoimmune inflammation.[6] This process is often mediated by the induction of IL-23 secretion from dendritic cells.[6] Antagonism of the EP4 receptor has been shown to suppress disease in animal models of arthritis.[6]

2.2. Anti-inflammatory Actions:

Conversely, in other contexts, EP4 signaling demonstrates potent anti-inflammatory effects. Activation of the EP4 receptor on macrophages and microglia can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[7][8] This suppression of pro-inflammatory mediators is often linked to the cAMP-PKA pathway, which can interfere with the activation of the pro-inflammatory transcription factor NF-κB.[1][9] One mechanism involves the stabilization of the NF-κB p105 subunit, preventing its processing and the subsequent activation of NF-κB.[1]

The Role of EP4 Signaling in Pain Pathways

The EP4 receptor is a key player in the generation and maintenance of inflammatory pain.[10][11] During inflammation, the increased local concentration of PGE2 acts on EP4 receptors expressed on primary sensory neurons in the dorsal root ganglia (DRG).[11]

Activation of the EP4 receptor leads to the sensitization of these nociceptors, lowering their activation threshold and resulting in hyperalgesia (an exaggerated response to a noxious stimulus) and allodynia (pain in response to a normally non-noxious stimulus). This sensitization is mediated by the cAMP-PKA pathway, which phosphorylates and modulates the activity of various ion channels, including transient receptor potential (TRP) channels like TRPV1, and voltage-gated sodium and potassium channels.[11] PGE2/EP4 signaling can also promote the trafficking and cell-surface expression of EP4 receptors on DRG neurons, further amplifying the pain signal.[10]

This compound and the Mechanism of Selective EP4 Antagonists

This compound is a potent and selective antagonist of the prostanoid EP4 receptor.[12] By competitively binding to the EP4 receptor, selective antagonists like this compound block the binding of endogenous PGE2.[13] This targeted inhibition prevents the activation of downstream signaling cascades, thereby mitigating the pro-inflammatory and pain-sensitizing effects of PGE2 that are mediated through this specific receptor.

The key therapeutic advantage of a selective EP4 antagonist over non-steroidal anti-inflammatory drugs (NSAIDs) is its targeted mechanism of action. NSAIDs inhibit COX enzymes, leading to a broad reduction in the synthesis of all prostanoids, including those with important homeostatic functions (e.g., gastric protection, renal blood flow). By only blocking the EP4 receptor, antagonists like this compound are expected to reduce inflammation and pain without the gastrointestinal and cardiovascular side effects associated with NSAIDs.[13][14]

Data Presentation: Quantitative Analysis of Representative EP4 Antagonists

While specific data for this compound is limited, the following tables summarize the in vitro potency and in vivo efficacy of other well-studied selective EP4 receptor antagonists to provide a benchmark for this class of compounds.

Table 1: In Vitro Potency of Selective EP4 Antagonists

| Compound | Assay Type | Species | Cell Line/System | Measurement | Value (nM) | Reference |

| Grapiprant (CJ-023,423) | Radioligand Binding ([3H]-PGE2 displacement) | Dog | Recombinant EP4 | IC50 | 35 | [15] |

| Radioligand Binding ([3H]-PGE2 displacement) | Dog | Recombinant EP4 | Ki | 24 | [15] | |

| ONO-AE3-208 | Radioligand Binding | Human | Recombinant EP4 | Ki | 1.3 | |

| Radioligand Binding | Human | Recombinant EP3 | Ki | 30 | ||

| ER-819762 | Functional Assay | Not Specified | Not Specified | IC50 | 70 | [4] |

| Compound 36 | cAMP Functional Assay | Human | HEK293-hEP4 | IC50 | 4.3 | [16] |

| L001 | CRE Luciferase Assay | Human | HEK293 | IC50 | 7.29 | [17] |

| TANGO β-arrestin Assay | Human | Not Specified | IC50 | 0.16 | [17] |

Table 2: In Vivo Efficacy of Selective EP4 Antagonists in Pain and Inflammation Models

| Compound | Animal Model | Species | Endpoint | Route of Administration | Efficacious Dose | Reference |

| Grapiprant (CJ-023,423) | Carrageenan-induced mechanical hyperalgesia | Rat | Reduction of hyperalgesia | Oral | Not specified | [18] |

| CFA-induced weight-bearing deficit | Rat | Improved weight-bearing | Oral | Not specified | [18] | |

| ER-819762 | Collagen-induced arthritis | Mouse | Suppression of disease | Oral | Not specified | [6] |

| CFA-induced inflammatory pain | Rat | Suppression of pain | Oral | Not specified | [6] | |

| ONO-AE3-208 | UV irradiation-induced immunosuppression | Mouse | Reduced ear swelling | Oral (in drinking water) | 50 mg/kg/day | [19] |

Visualization of Pathways and Workflows

Signaling Pathways

Caption: EP4 receptor signaling pathways in inflammation.

Experimental Workflow

Caption: Experimental workflow for evaluating an EP4 antagonist.

Experimental Protocols

In Vitro EP4 Receptor cAMP Functional Antagonist Assay

This protocol describes a method to determine the potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

-

Prostaglandin E2 (PGE2).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Culture: Culture HEK293-hEP4 cells according to standard protocols. On the day of the assay, harvest cells and resuspend in stimulation buffer containing the PDE inhibitor to a density of 2,500 cells/µL.

-

Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer. The final concentration should cover a range appropriate to determine the IC50 (e.g., 10 µM to 0.1 nM). Also, prepare a solution of PGE2 at a concentration that elicits ~80% of the maximal response (EC80), which should be predetermined in an agonist dose-response experiment.

-

Assay Plate Setup:

-

Add 5 µL of stimulation buffer to control wells (basal and maximal stimulation).

-

Add 5 µL of the serially diluted this compound to the respective wells.

-

-

Cell Addition: Dispense 5 µL of the cell suspension (12,500 cells) into each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature.

-

Agonist Stimulation:

-

Add 10 µL of stimulation buffer to the basal control wells.

-

Add 10 µL of the EC80 PGE2 solution to all other wells (including maximal stimulation and antagonist-treated wells).

-

-

Final Incubation: Incubate the plate for 30 minutes at room temperature.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Convert the raw data to percent inhibition relative to the controls (0% inhibition = maximal PGE2 stimulation; 100% inhibition = basal level). Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a common method to evaluate the anti-inflammatory activity of this compound in an acute inflammation model.

Materials:

-

Male Sprague-Dawley rats (180-220 g).

-

This compound.

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

1% (w/v) lambda-Carrageenan solution in sterile saline.

-

P plethysmometer or digital calipers.

Procedure:

-

Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.

-

Grouping and Dosing: Randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 5 mg/kg), and this compound treatment groups (e.g., 1, 3, 10, 30 mg/kg).

-

Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment. This is the baseline measurement.

-

Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) at the designated doses.

-

Induction of Inflammation: One hour after compound administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of the injected paw at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

-

Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

-

Conclusion

The EP4 receptor stands as a validated and highly promising target for the development of novel anti-inflammatory and analgesic agents. Its strategic location at the crossroads of immune regulation and nociception provides a unique opportunity for therapeutic intervention. Selective EP4 antagonists, such as this compound, offer the potential for potent efficacy in treating conditions like arthritis and other inflammatory pain states, with a potentially improved safety profile compared to traditional NSAIDs. Further preclinical and clinical investigation of potent and selective EP4 antagonists is warranted to fully elucidate their therapeutic utility. The experimental frameworks provided herein offer a robust starting point for the comprehensive evaluation of this compound and other molecules in this promising class.

References

- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP4 receptor signalling in immature B cells involves cAMP and NF-κB dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 14. Veterinary Partner - VIN [veterinarypartner.vin.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

Exploring the Therapeutic Potential of EP4 Receptor Modulation in Preclinical Models: A Technical Guide

Introduction

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, bone metabolism, and cancer progression.[1] It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP4 receptor has emerged as a particularly promising therapeutic target due to its distinct signaling pathways and significant role in various diseases.[1] Upregulation of the EP4 receptor is frequently observed in cancer, where it promotes cell proliferation, migration, and invasion.[3] Conversely, it also plays crucial roles in mediating anti-inflammatory responses and promoting bone formation.[1][4]

This technical guide provides an in-depth exploration of the therapeutic potential of modulating the EP4 receptor, as demonstrated in preclinical models. Given the lack of specific public data on a compound named "EP4-IN-1," this document will focus on the broader classes of EP4 agonists and antagonists, using data from various well-documented preclinical compounds to illustrate their mechanisms of action and therapeutic promise. We will delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols, and visualize complex processes to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Core Signaling Pathway of the EP4 Receptor

The EP4 receptor is primarily coupled to the Gαs stimulatory G-protein.[5] Upon binding of its ligand, PGE2, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7] This rise in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), to modulate gene expression.[5] Beyond this canonical pathway, EP4 signaling can also engage other pathways, such as the PI3K/Akt and ERK pathways, and can signal through β-arrestin, contributing to its diverse cellular effects.[5][8]

Therapeutic Potential of EP4 Agonists

EP4 agonists, which mimic the action of PGE2 at the receptor, have shown significant therapeutic potential in preclinical models of bone regeneration, inflammatory bowel disease, and kidney injury.[1][9][10]

Bone Regeneration

EP4 receptor activation is known to stimulate osteogenesis.[11] Preclinical studies have demonstrated that selective EP4 agonists can enhance bone healing and increase bone mineral density.

Quantitative Data: EP4 Agonists in Bone Defect Models

| Compound | Model | Species | Dose | Key Findings | Reference |

|---|---|---|---|---|---|

| KMN-159 | 5 mm critical-sized femoral defect | Rat | 15 µg - 10 mg (local application) | Dose-dependent increase in new bone volume (BV). 15 µg dose significantly increased vessel count. | [9] |

| AKDS001 | Heterotopic xenograft of human bone | Rat | Sustained local release from microspheres | Significantly stimulated osteogenic response of human bone graft in a concentration-dependent manner. | [11] |

| ONO-AE1-329 | General bone healing models | Animal Models | Not specified | Shown to improve bone healing. |[9] |

Experimental Protocol: Critical-Size Femoral Defect Model (Rat) This protocol is based on studies investigating the osteoinductive potential of EP4 agonists.[9]

-

Animal Model: Male rats (e.g., Wistar) are used. A critical-sized 5 mm defect is surgically created in the mid-diaphysis of the femur. This defect size is chosen as it does not heal spontaneously.

-

Test Article Preparation: A scaffold, such as a mineralized collagen type-1 matrix, is loaded with the EP4 agonist (e.g., KMN-159) at various concentrations or a positive control like Bone Morphogenetic Protein 2 (BMP-2).

-

Implantation: The loaded scaffold is implanted into the femoral defect.

-

Observation Period: Animals are monitored for a period of up to 12 weeks.

-

Analysis:

-

Micro-computed Tomography (µCT): After the observation period, the femurs are explanted and scanned to quantify newly formed bone volume (BV) and bone mineral density (BMD).

-

Histology: Femur sections are prepared and stained (e.g., H&E, Masson's trichrome) to evaluate the degree of defect healing, cellular infiltration, and new bone organization.

-

Immunohistochemistry: Staining for markers of vascularization (e.g., CD31), osteoblasts (e.g., osteocalcin), and osteoclasts (e.g., TRAP) is performed to assess the cellular mechanisms of bone formation.

-

Anti-Inflammatory Effects

EP4 signaling plays a protective role in certain inflammatory conditions. Agonism of EP4 can suppress colitis and ameliorate kidney injury by reducing inflammatory cell infiltration and promoting tissue repair.[10][12]

Quantitative Data: EP4 Agonists in Inflammatory Models

| Compound | Model | Species | Dose | Key Findings | Reference |

|---|---|---|---|---|---|

| ONO AE1-329 | Nephrotoxic serum nephritis (NTS) | Mouse | Two times daily for 14 days | High dose reduced tubular injury score, NGAL, and BUN levels. Decreased CD4+ T cell infiltration. | [10] |

| AE1-734 | DSS-induced colitis | Mouse | Administered with 7% DSS for 7 days | Ameliorated severe colitis, reduced histological injury scores. |[13] |

Therapeutic Potential of EP4 Antagonists

EP4 antagonists block the pro-tumorigenic and immunosuppressive effects of PGE2, making them a highly attractive strategy for cancer therapy, particularly in the context of immuno-oncology.[14][15]

Oncology and Immuno-Oncology

In the tumor microenvironment (TME), high levels of PGE2 suppress anti-tumor immunity by inhibiting the function of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) and promoting immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[14][15] EP4 antagonists can reverse this suppression and enhance the efficacy of immune checkpoint inhibitors (ICIs).

Quantitative Data: EP4 Antagonists in Cancer Models

| Compound | Model | Species | Dose/Combination | Key Findings | Reference |

|---|---|---|---|---|---|

| MF-766 | Syngeneic tumor models | Mouse | Combination with anti-PD-1 | Enhanced anti-tumor activity by modulating myeloid, NK, cDC, and T-cell infiltration profiles. | [14] |

| L001 | Pancreatic cancer hepatic metastasis | Mouse | Monotherapy or combo with gemcitabine | Effectively repressed PGE2-elicited cell migration and invasion. Exhibited remarkable anti-metastasis activity. | [16] |

| Compound 36 | CT-26 colon carcinoma | Mouse | Combination with capecitabine | Showed in vivo efficacy. | [3] |

| Vorbipiprant | Murine MSS colorectal cancer | Mouse | Combination with ICI | Reverted intrinsic resistance to immune checkpoint inhibitors. |[17] |

Experimental Protocol: Syngeneic Mouse Tumor Model for Immuno-Oncology This protocol outlines a typical study to evaluate an EP4 antagonist in combination with an anti-PD-1 antibody.[14]

-

Cell Line and Animal Model: A syngeneic tumor model is used, where cancer cells (e.g., CT-26 colon carcinoma) are implanted into immunocompetent mice (e.g., BALB/c) of the same genetic background.

-

Tumor Implantation: Tumor cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups: Vehicle, EP4 antagonist alone, anti-PD-1 antibody alone, and the combination of EP4 antagonist and anti-PD-1. Dosing is typically performed via oral gavage (for small molecules) and intraperitoneal injection (for antibodies) on a defined schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis:

-

Tumor Growth Inhibition (TGI): The primary efficacy endpoint is the reduction in tumor growth in treated groups compared to the vehicle control.

-

Flow Cytometry: At the end of the study, tumors and spleens are harvested and processed into single-cell suspensions. Flow cytometry is used to analyze the immune cell populations (e.g., CD8+ T cells, NK cells, MDSCs, regulatory T cells) within the TME.

-

Immunohistochemistry (IHC): Tumor sections are stained for immune cell markers to visualize their infiltration and location.

-

Gene Expression Analysis: RNA sequencing or qPCR on tumor tissue can assess changes in immune-related gene signatures.

-

Conclusion

The preclinical data surrounding the EP4 receptor provides a strong rationale for its pursuit as a therapeutic target. The dichotomy of its function—promoting tissue repair and bone growth while also facilitating tumor progression and immune evasion—allows for two distinct therapeutic strategies. EP4 agonists show considerable promise for regenerative medicine and the treatment of specific inflammatory diseases.[9][10] Conversely, EP4 antagonists are emerging as a powerful new class of agents for oncology, with the potential to reprogram the tumor microenvironment and synergize with immunotherapies to overcome treatment resistance.[14][17] The continued exploration of these compounds in well-designed preclinical models will be critical to translating their therapeutic potential into clinical benefits for patients.

References

- 1. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]

- 2. Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin E Receptor Type 4-associated Protein Interacts Directly with NF-κB1 and Attenuates Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 7. Mathematical models for the EP2 and EP4 signaling pathways and their crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Prostaglandin EP4 Selective Agonist AKDS001 Enhances New Bone Formation by Minimodeling in a Rat Heterotopic Xenograft Model of Human Bone [frontiersin.org]

- 12. The prostaglandin receptor EP4 suppresses colitis, mucosal damage and CD4 cell activation in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

A Technical Guide to EP4 Receptor Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

The E-type prostanoid receptor 4 (EP4) is a G protein-coupled receptor (GPCR) that plays a critical role in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. As a key mediator of prostaglandin (B15479496) E2 (PGE2) signaling, the EP4 receptor has emerged as a promising therapeutic target. A comprehensive understanding of its complex downstream signaling network is paramount for the development of novel and selective therapeutic agents. This guide provides an in-depth overview of the core signaling pathways activated by the EP4 receptor, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

The EP4 receptor, upon activation by its endogenous ligand PGE2 or synthetic agonists, initiates a cascade of intracellular events through multiple signaling pathways. While classically known for its coupling to Gαs proteins, the EP4 receptor exhibits significant signaling diversity by also engaging Gαi and β-arrestin pathways. This functional selectivity allows for a nuanced and context-dependent cellular response to EP4 activation.

Gαs/cAMP/PKA Pathway

The canonical signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein, Gαs.[1] This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels result in the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[2][3] This pathway is central to many of the physiological roles of the EP4 receptor, including vasodilation and modulation of inflammation.

Gαi/PI3K/Akt Pathway

In addition to Gαs coupling, the EP4 receptor can also associate with the inhibitory G protein, Gαi.[1][4] This interaction can lead to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[2][4] The activation of PI3K results in the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism. This non-canonical pathway highlights the versatility of EP4 receptor signaling and its involvement in diverse cellular processes beyond cAMP-mediated events.

β-Arrestin/ERK Pathway

Upon agonist binding, the EP4 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the recruitment of β-arrestins, which are scaffolding proteins that mediate receptor desensitization and internalization. Beyond their role in receptor trafficking, β-arrestins can also act as signal transducers, initiating G protein-independent signaling cascades. For the EP4 receptor, β-arrestin recruitment can lead to the activation of the Extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. The β-arrestin-mediated ERK activation is often slower and more sustained compared to G protein-mediated activation, leading to distinct downstream cellular outcomes, including regulation of gene expression and cell proliferation.

Quantitative Data on EP4 Receptor Signaling

The following tables summarize quantitative data for the activation of downstream signaling pathways by various EP4 receptor agonists.

Table 1: Agonist Potency (EC50) for cAMP Production and β-Arrestin Recruitment

| Agonist | Receptor/Readout | EC50 (nM) | Emax (%) |

| PGE2 | EP4 / cAMP | 3 | 110 |

| EP4 / β–arrestin | 4 | 107 | |

| Alprostadil | EP4 / cAMP | 10 | 110 |

| EP4 / β–arrestin | 9 | 110 | |

| ONO-18c | EP4 / cAMP | 5 | 64 |

| EP4 / β–arrestin | 5,000 | 26 | |

| ONO-18k | EP4 / cAMP | >10,000 | 24 |

| EP4 / β–arrestin | >10,000 | 15 | |

| Evatanepag | EP4 / cAMP | >10,000 | 32 |

| EP4 / β–arrestin | >10,000 | 10 |

Data adapted from a study on EP2 and EP4 receptor agonists.[6]

Table 2: Fold Change in Protein Phosphorylation

| Signaling Molecule | Fold Change | Treatment Conditions | Cell Type |

| PKC-θ (Thr538) | 8.628 | IGF-1 treated with AH6809/GW627368X pretreatment | BxPC-3 |

Data from a study on the antagonism of EP2/EP4 signaling.[7]

Detailed Experimental Protocols

cAMP Measurement Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels in cells expressing the EP4 receptor.

Procedure:

-

Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor in appropriate media.

-

Cell Plating: Seed cells into a 384-well plate and incubate overnight.

-

Compound Treatment: Add test compounds (agonists or antagonists) at various concentrations to the cells and incubate for 5 minutes at 37°C.[8]

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Reagent Addition: Add the TR-FRET detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-cAMP binding.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

-

Data Analysis: Calculate the ratio of the emission at 665 nm (d2 fluorescence) to 620 nm (europium fluorescence). A decrease in this ratio indicates an increase in intracellular cAMP.

β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol describes a β-arrestin recruitment assay using enzyme fragment complementation technology (e.g., PathHunter assay).

Procedure:

-

Cell Line: Use a cell line engineered to co-express the EP4 receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[9]

-

Cell Plating: Plate the cells in a 384-well microplate and incubate overnight.[9]

-

Agonist Stimulation: Add the agonist of interest to the cells to induce receptor activation and subsequent β-arrestin recruitment.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Substrate Addition: Add the chemiluminescent substrate for the complemented enzyme.

-

Incubation: Incubate for 60 minutes at room temperature to allow for signal development.

-

Data Acquisition: Measure the luminescence signal using a plate reader. An increase in luminescence is proportional to the extent of β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This protocol details the steps for analyzing ERK phosphorylation via Western blotting.

Procedure:

-

Cell Culture and Treatment: Culture EP4-expressing cells and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[10] Stimulate the cells with the desired agonist for various time points.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[11]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C.[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.[11]

This technical guide provides a foundational understanding of the multifaceted signaling downstream of the EP4 receptor. The presented data and protocols offer valuable resources for researchers and drug development professionals aiming to further elucidate the roles of EP4 in health and disease and to develop novel therapeutics targeting this important receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonist-induced phosphorylation by G protein-coupled receptor kinases of the EP4 receptor carboxyl-terminal domain in an EP3/EP4 prostaglandin E(2) receptor hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Role of EP4 Receptors in Autoimmune Disease Models: A Technical Guide

Abstract

The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), a key lipid mediator in inflammation. The role of EP4 signaling in the context of autoimmunity is complex and highly context-dependent, exhibiting both pro- and anti-inflammatory activities. In models of diseases such as rheumatoid arthritis and multiple sclerosis, EP4 activation on immune cells can promote the differentiation of pathogenic T-helper (Th)1 and Th17 cells, exacerbating disease. Conversely, in models of inflammatory bowel disease, EP4 signaling is predominantly protective, maintaining intestinal barrier integrity and suppressing excessive immune responses. This technical guide provides an in-depth review of the multifaceted role of the EP4 receptor in preclinical autoimmune disease models, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the critical signaling and logical pathways involved. This information is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of modulating the EP4 pathway.

Introduction to EP4 Receptor Signaling

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) enzymes and a potent modulator of immune responses. Its effects are mediated by four distinct E-type prostanoid receptors (EP1, EP2, EP3, and EP4), which differ in their downstream signaling mechanisms and tissue distribution.[1] The EP4 receptor is widely expressed on immune cells, including T cells, B cells, macrophages, and dendritic cells, making it a critical node in the regulation of immunity and inflammation.[2][3]

EP4 activation triggers multiple intracellular signaling cascades. The canonical pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] However, the EP4 receptor can also couple to the inhibitory Gαi protein or activate the Phosphatidylinositol 3-kinase (PI3K) pathway, showcasing its signaling diversity.[5][6][7] This signaling plasticity is a key reason for its divergent roles in different autoimmune contexts. Understanding these pathways is crucial for developing selective EP4-targeted therapies.

Core EP4 Signaling Pathways

The functional diversity of the EP4 receptor stems from its ability to engage multiple intracellular signaling cascades upon PGE2 binding. These pathways can be broadly categorized as G-protein dependent (cAMP and PI3K) and G-protein independent.

-

Gαs-cAMP Pathway: This is the primary signaling route for EP4. Binding of PGE2 leads to Gαs activation, which stimulates adenylyl cyclase to produce cAMP.[4] Elevated cAMP activates PKA, which can phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), to modulate gene expression.[8] This pathway is often associated with both pro- and anti-inflammatory effects depending on the cell type.

-

Gαi and PI3K/Akt Pathway: Unlike the related EP2 receptor, EP4 can also couple to Gαi and activate the PI3K-Akt signaling pathway.[3][6][7] This pathway is critical for cell survival, proliferation, and differentiation, and its activation by EP4 has been shown to enhance Th1 differentiation.[6]

-

β-Arrestin/EPRAP Pathway: EP4 can signal independently of G-proteins through β-arrestin. One key mechanism involves the EP4 receptor-associated protein (EPRAP), which binds to the receptor's cytoplasmic tail. This complex can suppress NF-κB activation, a central transcription factor for pro-inflammatory genes, thereby exerting an anti-inflammatory effect in macrophages.[3][8]

Role of EP4 in Specific Autoimmune Disease Models

The function of EP4 signaling is highly dependent on the specific disease model, the phase of the disease, and the cellular context. This leads to seemingly contradictory roles, where EP4 can be both a driver and a suppressor of autoimmune pathology.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis, characterized by T-cell-mediated inflammation and demyelination in the central nervous system (CNS).[9][10] In this model, EP4 signaling exerts a distinct dual role depending on the timing of its activation.

-

Induction/Immunization Phase: During the initial priming of the immune response, PGE2-EP4 signaling is pro-inflammatory. It acts on T cells and dendritic cells to facilitate the differentiation of pathogenic Th1 cells and amplify the expansion of Th17 cells.[11][12] Consequently, administration of an EP4 antagonist or genetic deletion of EP4 in immune cells during this phase delays disease onset and reduces severity.[13][14][15]

-

Effector/Elicitation Phase: Once the disease is established, EP4 signaling appears to have a protective function. Administration of an EP4-selective agonist at the onset of clinical signs can suppress disease progression.[9][15] This effect is attributed to the protection of the blood-brain barrier, reducing the infiltration of inflammatory cells into the CNS.[9][15]

Table 1: Summary of Quantitative Data on EP4 Modulation in EAE Models

| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| MOG35-55-induced EAE (C57BL/6 mice) | EP4 knockout in bone marrow-derived cells | Bone marrow transplantation | Significant delay in disease onset | [13][14] |

| MOG35-55-induced EAE (C57BL/6 mice) | ONO-AE3-208 (EP4 Antagonist) | Administration during immunization phase | Suppressed generation of antigen-specific Th1 and Th17 cells; attenuated EAE development | [9][15] |

| MOG35-55-induced EAE (C57BL/6 mice) | ONO-AE1-329 (EP4 Agonist) | Administration at EAE onset | Delayed and suppressed disease progression; inhibited increase in blood-brain barrier permeability |[9][15] |

Arthritis Models

In contrast to EAE, the role of EP4 in animal models of rheumatoid arthritis (RA), such as collagen-induced arthritis (CIA) and glucose-6-phosphate isomerase (GPI)-induced arthritis, is predominantly pro-inflammatory.[16]

PGE2, acting through EP4, promotes Th1 differentiation via the PI3K signaling pathway and enhances the expansion of pathogenic Th17 cells.[6] It also stimulates dendritic cells to produce IL-23, a key cytokine for Th17 development.[6][16] Studies using EP4-deficient mice in a collagen antibody-induced arthritis model showed a decreased incidence and severity of the disease, along with reduced bone destruction and inflammation markers like IL-6.[17][18] Consequently, selective EP4 antagonists have demonstrated therapeutic efficacy in these models.[6]

Table 2: Summary of Quantitative Data on EP4 Modulation in Arthritis Models

| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) in mice | ER-819762 (EP4 Antagonist) | Oral administration | Suppressed disease development and Th1/Th17 cytokine production | [6][16] |

| GPI-Induced Arthritis in mice | ER-819762 (EP4 Antagonist) | Oral administration | Suppressed disease development | [6][16] |

| Collagen Antibody-Induced Arthritis | EP4 receptor-deficient mice | Genetic knockout | Decreased incidence and severity of arthritis; reduced circulating IL-6 and serum amyloid A | [17][18] |

| In vitro human EP4 receptor assay | ER-819762 (EP4 Antagonist) | N/A | IC50 value of 59 ± 6 nmol·L−1 in a cAMP-dependent reporter assay |[6] |

Inflammatory Bowel Disease (IBD) Models

In experimental models of IBD, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, EP4 signaling is strongly protective.[19] Mice deficient in the EP4 receptor, or wild-type mice treated with an EP4 antagonist, develop significantly more severe colitis compared to controls.[19] Conversely, administration of a selective EP4 agonist can ameliorate severe colitis.[19]

The protective mechanisms are multifactorial. EP4 signaling helps maintain intestinal homeostasis by preserving the integrity of the mucosal barrier, downregulating the activation of CD4+ T cells in the gut, and suppressing epithelial cell necroptosis.[19][20][21] This highlights a therapeutic rationale for using EP4 agonists in the treatment of IBD.

Table 3: Summary of Quantitative Data on EP4 Modulation in Colitis Models

| Model/System | Modulator | Treatment Regimen | Key Quantitative Outcomes | Reference(s) |

|---|---|---|---|---|

| DSS-Induced Colitis (mice) | EP4-deficient mice | Genetic knockout | Developed severe colitis with 3% DSS (which is marginal in WT mice) | [19] |

| DSS-Induced Colitis (mice) | AE3-208 (EP4 Antagonist) | Administration with DSS | Mimicked the severe colitis phenotype of EP4-deficient mice | [19] |

| DSS-Induced Colitis (mice) | AE1-734 (EP4 Agonist) | Administration with 7% DSS | Ameliorated severe colitis | [19] |

| DSS-Induced Colitis (CX3CR1CRE/+EP4fl/fl mice) | Macrophage-specific EP4 knockout | Genetic knockout | Developed worse colitis than control littermates; showed higher intestinal permeability early in inflammation |[20] |

Cellular Mechanisms of EP4 Action

The diverse roles of the EP4 receptor in autoimmunity are rooted in its distinct effects on different immune cell populations.

-

T Cells: EP4 signaling directly promotes the differentiation and expansion of pro-inflammatory Th1 and Th17 lineages, a key pathogenic driver in EAE and RA models.[6][11] This occurs in concert with key cytokines like IL-12 and IL-23.

-

B Cells: The role in B cells is more regulatory. Quiescent B lymphocytes express EP4 receptors.[22] EP4 signaling can enhance apoptosis in immature B cells following B-cell receptor (BCR) engagement, potentially serving as a mechanism for peripheral tolerance.[23] It can also act as a negative feedback regulator, restraining BCR-mediated proliferation in mature B cells.[24]

-

Macrophages and Dendritic Cells (DCs): EP4's effect on these antigen-presenting cells is highly context-dependent. In some settings, EP4 activation on DCs induces IL-23 production, which promotes Th17 responses.[6] In other contexts, particularly in macrophages, EP4 signaling is anti-inflammatory, suppressing the production of cytokines like TNF-α and IL-12.[8]

Key Experimental Methodologies

Reproducible and well-characterized preclinical models are essential for studying the role of EP4 receptors. Below are outlines of key methodologies cited in the literature.

In Vivo Autoimmune Disease Models